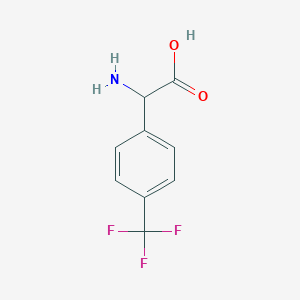

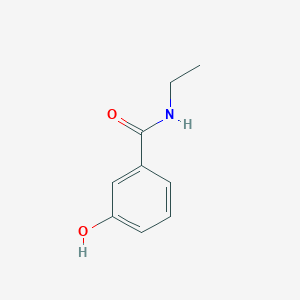

N-エチル-3-ヒドロキシベンズアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-benzyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

科学的研究の応用

1-benzyl-1H-indole-2,3-dione has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

準備方法

合成経路と反応条件

1-ベンジル-1H-インドール-2,3-ジオンは、いくつかの方法で合成できます。 一般的な方法の1つは、フィッシャーインドール合成であり、フェニルヒドラジンが酸触媒の存在下でケトンまたはアルデヒドと反応します 。 別の方法は、イサチン(1H-インドール-2,3-ジオン)を塩基性条件下でベンジルハロゲン化物と反応させる方法です .

工業生産方法

1-ベンジル-1H-インドール-2,3-ジオンの工業生産は、通常、最適化された反応条件を使用して収率と純度を最大限にする、大規模なフィッシャーインドール合成を伴います。 このプロセスには、最終製品が工業規格を満たすことを保証するための再結晶や精製などの手順が含まれる場合があります .

3. 化学反応解析

反応の種類

1-ベンジル-1H-インドール-2,3-ジオンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、より複雑な誘導体を形成するために酸化できます。

還元: 還元反応は、この化合物を異なるインドール誘導体に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまな置換インドール誘導体が含まれ、これらは医薬品化学やその他の用途でさらに使用できます .

4. 科学研究アプリケーション

1-ベンジル-1H-インドール-2,3-ジオンは、幅広い科学研究アプリケーションを持っています。

化学: 複雑な有機分子の合成における前駆体として使用されます。

生物学: 抗ウイルス、抗がん、抗菌特性など、その潜在的な生物活性について研究されています.

医学: さまざまな病気の治療における治療の可能性について調査されています。

化学反応の分析

Types of Reactions

1-benzyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the compound into different indole derivatives.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in medicinal chemistry and other applications .

作用機序

1-ベンジル-1H-インドール-2,3-ジオンの作用機序は、特定の分子標的および経路との相互作用を伴います。それはさまざまな受容体や酵素に結合し、それらの活性を調節し、生物学的効果をもたらします。 たとえば、それは病気の経路に関与する特定の酵素を阻害することが示されており、潜在的な治療薬となっています .

類似化合物との比較

類似化合物

イサチン(1H-インドール-2,3-ジオン): 類似の化学的特性と用途を持つ密接に関連する化合物.

インドール-3-酢酸: 重要な生物活性を持つ別のインドール誘導体.

ユニークさ

1-ベンジル-1H-インドール-2,3-ジオンは、そのユニークなベンジル置換のために際立っており、異なる化学的および生物学的特性を与えます。 この置換は、有機合成における汎用性のある中間体としての可能性と、さまざまな科学研究分野への適用可能性を高めます .

特性

IUPAC Name |

N-ethyl-3-hydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-10-9(12)7-4-3-5-8(11)6-7/h3-6,11H,2H2,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEARKGOSBVSNJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90524826 |

Source

|

| Record name | N-Ethyl-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90524826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15788-98-4 |

Source

|

| Record name | N-Ethyl-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90524826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Acetyl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B108134.png)